Ppnds

Description

Properties

CAS No. |

1021868-77-8 |

|---|---|

Molecular Formula |

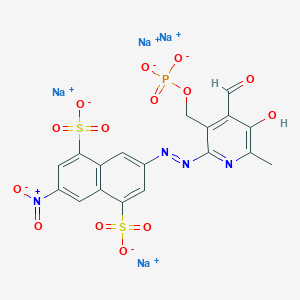

C18H15N4NaO14PS2 |

Molecular Weight |

629.4 g/mol |

IUPAC Name |

tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35); |

InChI Key |

BHWIZHOIIMIBPX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])C(=C2)S(=O)(=O)O)COP(=O)(O)O)C=O)O.[Na] |

Synonyms |

Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Profile of PPADS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a cornerstone pharmacological tool in the field of purinergic signaling.[1] It is widely recognized as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] The ability of PPADS to block these receptors has made it an invaluable agent for elucidating the diverse physiological and pathophysiological roles of P2X-mediated signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of PPADS, complete with detailed experimental protocols and a visualization of its place in cellular signaling.

Chemical Structure and Physicochemical Properties

PPADS is a synthetic compound characterized by a pyridoxal phosphate core linked to an azophenyl disulfonic acid moiety.[2] The most commonly used form in research is the tetrasodium salt.[2]

Chemical Structure of PPADS

-

IUPAC Name: 4-[(E)-{4-formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]pyridin-2-yl}diazenyl]benzene-1,3-disulfonic acid[3]

-

Molecular Formula (Tetrasodium Salt): C₁₄H₁₀N₃Na₄O₁₂PS₂[2][4]

-

Molecular Weight (Acid Form): 511.37 g/mol [3]

-

Molecular Weight (Tetrasodium Salt): 599.30 g/mol [4]

-

CAS Number (Acid Form): 149017-66-3[3]

The structural features of PPADS, particularly the negatively charged sulfonate and phosphate groups, are crucial for its interaction with positively charged residues within the ATP-binding pocket of P2X receptors.

Quantitative Data Summary

The following table summarizes key quantitative data for PPADS, providing a quick reference for its physical and pharmacological properties.

| Property | Value | Source(s) |

| Molecular Formula (Acid) | C₁₄H₁₄N₃O₁₂PS₂ | [1][3] |

| Molecular Weight (Acid) | 511.4 g/mol | [1] |

| Molecular Formula (Tetrasodium Salt) | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [2][4] |

| Molecular Weight (Tetrasodium Salt) | 599.3 g/mol | [2] |

| Appearance | Orange solid | [2][3] |

| Solubility in Water (Tetrasodium Salt) | Up to 100 mM | [2][3] |

| λmax | 363, 482 nm | [2] |

| IC₅₀ at P2X₁ Receptors | 68 nM | [2][5] |

| IC₅₀ at P2X₂ Receptors | 1 - 2.6 µM | [2] |

| IC₅₀ at P2X₃ Receptors | 214 nM | [2][5] |

| IC₅₀ at P2X₅ Receptors | 1 - 2.6 µM | [6] |

Mechanism of Action and Signaling Pathway

PPADS functions as a non-selective antagonist of P2X receptors. Upon activation by extracellular ATP, these receptors, which are ligand-gated ion channels, open to allow the influx of cations such as Na⁺ and Ca²⁺.[3] This ion flux leads to membrane depolarization and a cascade of downstream cellular events. PPADS inhibits this process by binding to the P2X receptor, though not in a simple competitive manner with ATP. Evidence suggests that PPADS may act at an allosteric site, sterically hindering ATP from accessing its binding pocket and thereby preventing receptor activation.[1]

The following diagram illustrates the P2X receptor signaling pathway and the inhibitory action of PPADS.

Caption: P2X receptor signaling pathway and the inhibitory effect of PPADS.

Experimental Protocols

To characterize the inhibitory activity of PPADS on P2X receptors, two primary experimental methodologies are employed: electrophysiology (patch-clamp) and calcium imaging assays.

Electrophysiology (Patch-Clamp) Assay for IC₅₀ Determination

This method directly measures the ion flow through P2X receptor channels, offering a high-resolution assessment of antagonist activity.

1. Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH adjusted to 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH adjusted to 7.2)

-

P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

-

PPADS stock solution

2. Methodology:

-

Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the P2X agonist to elicit an inward current.

-

Antagonist Application: After the agonist-induced current stabilizes, co-perfuse the cell with the agonist and a specific concentration of PPADS. Alternatively, pre-incubate the cell with PPADS for a set duration before agonist application.

-

Data Recording: Record the current responses before, during, and after the application of PPADS.

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of various concentrations of PPADS.

-

Calculate the percentage of inhibition for each PPADS concentration.

-

Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

-

Calcium Imaging Assay for IC₅₀ Determination

This high-throughput method measures the influx of calcium through P2X receptors upon activation.

1. Materials:

-

Cells stably expressing the P2X receptor of interest

-

96-well or 384-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

P2X receptor agonist (e.g., ATP)

-

PPADS stock solution

-

Fluorescent plate reader with an injection system

2. Methodology:

-

Cell Plating: Seed cells into the microplate wells and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[7]

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]

-

Antagonist Incubation:

-

Prepare serial dilutions of PPADS in HBSS.

-

Add the PPADS solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.[4] Include a vehicle control.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the microplate in the fluorescent plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a pre-determined concentration of the P2X agonist to all wells simultaneously using an automated dispenser.

-

Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).[4]

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium.

-

Calculate the percentage of inhibition for each PPADS concentration relative to the control (agonist only) response.[4]

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a P2X receptor antagonist like PPADS.

Caption: A typical experimental workflow for validating a P2X receptor antagonist.

Conclusion

PPADS remains a pivotal pharmacological agent for the investigation of P2X receptor function. Its well-defined chemical structure, characterized physicochemical properties, and established mechanism of action make it a reliable tool for both in vitro and in vivo studies. This technical guide provides the essential information and protocols to facilitate its effective and appropriate use in research and drug development endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of PPADS in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, non-selective antagonist of purinergic P2 receptors. Initially identified as a selective antagonist for P2X receptors, subsequent research has demonstrated its activity across various P2X and some P2Y receptor subtypes, albeit with differing potencies. Its mechanism of action is complex, primarily characterized by non-competitive antagonism at an allosteric site accessible from the extracellular environment.[1] This guide provides a comprehensive overview of PPADS's mechanism of action, its selectivity profile, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to Purinergic Signaling and PPADS

Purinergic signaling is a fundamental form of extracellular communication mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[2] These molecules act on purinergic receptors, which are broadly classified into P1 receptors (responsive to adenosine) and P2 receptors (responsive to nucleotides like ATP and ADP).[2] The P2 receptor family is further divided into two main classes:

-

P2X Receptors: Ligand-gated ion channels that form trimeric complexes permeable to cations upon activation by ATP.[3][4] There are seven mammalian P2X subunits (P2X1-7).[5]

-

P2Y Receptors: G protein-coupled receptors (GPCRs) activated by a range of purine and pyrimidine nucleotides. There are eight mammalian P2Y subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).

PPADS emerged as a key pharmacological tool for dissecting the roles of these receptors in various physiological and pathological processes, including neurotransmission, inflammation, and pain.[6][7]

Mechanism of Action of PPADS

The primary mechanism of PPADS is non-competitive antagonism, particularly at P2X receptors.[1][8] This mode of action is supported by several key experimental observations:

-

Reduction of Maximal Response: PPADS decreases the maximal response to ATP without significantly altering the agonist's EC50 value.[1][8] For instance, at a concentration of 2.5 μM, PPADS was found to reduce the maximal ATP-activated current by 51%.[8]

-

Allosteric Binding: The inhibition by PPADS is not overcome by increasing concentrations of the agonist (ATP), suggesting it does not bind to the same orthosteric site.[1] Instead, it is proposed to act at an allosteric site on the receptor-channel complex that is accessible from the extracellular side.[1][8]

-

Lack of Use-Dependence: The inhibitory effect of PPADS is not dependent on the receptor being in an activated or open state.[8] Pre-incubation with PPADS before ATP application can eliminate the gradual decline in current, indicating that it can bind to the receptor in its resting state.[1][8]

-

Voltage-Independence: The inhibitory action of PPADS on ATP-activated currents is independent of the membrane potential.[8]

-

Slow Kinetics: PPADS exhibits slow onset and offset kinetics. The recovery from inhibition is also slow and its rate is dependent on the concentration of PPADS, not the agonist.[8]

While predominantly non-competitive, some studies have suggested a competitive component to its action at certain receptors, indicating a complex and potentially receptor-subtype-dependent mechanism.[9]

Receptor Selectivity and Quantitative Data

PPADS is considered a non-selective P2 antagonist, displaying activity at multiple P2X and some P2Y receptors.[10][11] Its initial characterization as a selective P2X antagonist has been refined over time, with studies showing it can also block certain P2Y subtypes, particularly P2Y₁.[12][13]

Table 1: Inhibitory Potency (IC50/Ki) of PPADS at Various Purinergic Receptor Subtypes

| Receptor Subtype | Species/System | Potency (IC50/Ki) | Reference(s) |

| P2X Receptors | |||

| P2X₁ | Recombinant | 1 - 2.6 μM | [10][14] |

| P2X₁ | Recombinant Rat | 68 nM | [9] |

| P2X₂ | Recombinant | 1 - 2.6 μM | [10][14] |

| P2X₃ | Recombinant | 1 - 2.6 μM | [10][14] |

| P2X₃ | Recombinant Rat | 214 nM | [9] |

| P2X₅ | Recombinant | 1 - 2.6 μM | [10][14] |

| P2X (General) | Bullfrog DRG Neurons | 2.5 ± 0.03 μM | [1][8] |

| P2Y Receptors | |||

| P2Y-like | Bovine Aortic Endothelial Cells | - | [12] |

| P2Y₂-like | Native | ~0.9 mM | [10][14] |

| P2Y₄ | Recombinant | ~15 mM | [10][14] |

| P2U (P2Y₂) | Human (transfected cells) | > 30 μM (no effect) | [15] |

| P2Y | Turkey (transfected cells) | Apparent pA₂ = 5.98 | [15] |

Note: Potency values can vary significantly depending on the experimental system (e.g., species, recombinant vs. native receptors, assay conditions).

It is also important to note that PPADS can inhibit ecto-ATPase activity, which can complicate the interpretation of results by increasing the local concentration of ATP.[13]

Signaling Pathways and Experimental Workflows

Visualizing the interactions and experimental processes is crucial for understanding the role of PPADS.

Caption: General overview of purinergic signaling and PPADS antagonism.

Caption: Non-competitive, allosteric inhibition of P2X receptors by PPADS.

Caption: Typical workflow for characterizing PPADS using patch-clamp electrophysiology.

Key Experimental Protocols

The characterization of PPADS's mechanism of action relies on several key methodologies.

This technique is fundamental for directly measuring the ion flow through P2X receptor channels in response to ATP and its inhibition by PPADS.

-

Objective: To characterize the kinetics, concentration-dependence, and voltage-dependence of PPADS inhibition on ATP-activated currents.

-

Methodology:

-

Cell Preparation: Culture cells (e.g., dorsal root ganglion neurons or a cell line like HEK293) endogenously or recombinantly expressing the P2X receptor subtype of interest.[8]

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Pipette Solution (Intracellular): A typical solution contains (in mM): 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

-

External Solution: A standard extracellular solution contains (in mM): 150 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Procedure:

-

Establish a whole-cell recording configuration on a selected cell, clamping the membrane potential at a holding potential (e.g., -60 mV).

-

Obtain a control response by applying a known concentration of ATP (e.g., 10 μM) using a rapid solution exchange system.

-

To determine the IC50, apply various concentrations of PPADS (e.g., 0.5-10 μM) for a set pre-incubation period before co-application with ATP.[8]

-

Record the peak inward current for each condition.

-

Perform a washout step by perfusing with the external solution to observe the reversibility of the inhibition.

-

-

Data Analysis: Normalize the peak current in the presence of PPADS to the control response. Plot the percent inhibition against the log concentration of PPADS and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This biochemical assay is used to measure the activation of Gq-coupled P2Y receptors (like P2Y₁) by quantifying the production of the second messenger inositol phosphate (IP).

-

Objective: To determine if PPADS can antagonize Gq-coupled P2Y receptors.

-

Methodology:

-

Cell Preparation: Use cells expressing the target P2Y receptor (e.g., bovine aortic endothelial cells or transfected 1321N1 cells).[12][15]

-

Labeling: Incubate cells overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

-

Procedure:

-

Wash the cells to remove unincorporated [³H]-inositol.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of IPs.

-

Add PPADS at the desired concentration for a pre-incubation period.

-

Stimulate the cells with a P2Y agonist (e.g., 2MeSATP for P2Y₁).[12][15]

-

Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

-

IP Separation: Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

-

Data Analysis: Compare the amount of IP accumulation in the presence and absence of PPADS to determine the extent of inhibition.

-

Conclusion and Future Directions

PPADS remains a valuable, albeit non-selective, tool in purinergic signaling research. Its well-characterized non-competitive mechanism of action at P2X receptors provides a basis for interpreting experimental data. However, its cross-reactivity with some P2Y subtypes and its effect on ectonucleotidases necessitate careful experimental design and data interpretation. Future research and drug development efforts have focused on using the PPADS chemical scaffold to design more potent and subtype-selective P2X receptor antagonists, which could serve as potential therapeutics for conditions like chronic pain and inflammation.[16]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling at purinergic P2X receptors. | Semantic Scholar [semanticscholar.org]

- 5. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of potent and selective P2X₃ receptor antagonists derived from PPADS as potential pain modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid (PPADS): Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',5'-disulfonic acid (PPADS), a seminal antagonist of P2X purinergic receptors. The discovery and subsequent investigation of PPADS have been instrumental in delineating the physiological and pathophysiological roles of these ATP-gated ion channels. While the specific isomer, pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, is noted in the literature, the vast majority of research has focused on the 2',5'-disulfonic acid variant, which will be the primary subject of this document.

Discovery and Historical Context

The journey to understanding purinergic signaling began with the initial recognition of adenosine triphosphate (ATP) as a signaling molecule. This led to the classification of its receptors into P1 (adenosine-sensitive) and P2 (ATP-sensitive) types. The P2 receptors were further subdivided into metabotropic P2Y and ionotropic P2X receptors.

The development of selective antagonists was a critical step in isolating and characterizing the function of these receptor subtypes. In the early 1990s, a research group led by J. S. Fedan at the National Institute for Occupational Safety and Health synthesized a series of pyridoxal phosphate derivatives to probe the structure of the P2X receptor's ATP-binding site. Among these, PPADS emerged as a potent and relatively selective, though non-competitive, antagonist of P2X receptors. Its discovery, first reported by Lambrecht et al. in 1992, provided the scientific community with a vital chemical tool to explore the pharmacology of P2X-mediated signaling.

Chemical Properties and Mechanism of Action

PPADS is a structural analogue of pyridoxal phosphate (PLP), a coenzyme form of vitamin B6. The key modification is the addition of an azophenyl-disulfonic acid group, which confers its antagonistic properties.

The mechanism of action of PPADS is primarily non-competitive antagonism at P2X receptors. It is believed to interact with positively charged amino acid residues, such as lysine, within the receptor's extracellular loop. This interaction is thought to induce a conformational change that prevents the channel from opening in response to ATP binding. The antagonism is generally reversible, although this can be dependent on the specific P2X receptor subtype and the concentration of PPADS used.

Quantitative Data: P2X Receptor Antagonism

The inhibitory activity of PPADS varies across the different P2X receptor subtypes. This differential affinity has been crucial for classifying these receptors and understanding their distinct physiological roles. The following table summarizes the reported inhibitory constants (IC₅₀ or pA₂) of PPADS for various P2X receptors.

| P2X Receptor Subtype | Species | Preparation | Agonist | IC₅₀ (μM) | Reference |

| P2X₁ | Rat | Vas deferens | α,β-meATP | 1-10 | Lambrecht et al. (1992) |

| P2X₂ | Rat | PC12 cells | ATP | ~10 | Evans et al. (1995) |

| P2X₃ | Rat | Nociceptive neurons | α,β-meATP | ~1 | Crowe et al. (1995) |

| P2X₅ | Rat | Cultured cells | ATP | >100 (insensitive) | Garcia-Guzman et al. (1997) |

| P2X₇ | Human | Lymphocytes | BzATP | ~10 | Michel et al. (1997) |

Note: IC₅₀ values can vary depending on the experimental conditions, such as the agonist concentration and the specific cell type or tissue preparation used.

Experimental Protocols

The following are generalized protocols for key experiments involving PPADS. Researchers should consult the original publications for specific details and optimizations.

Synthesis of PPADS

The synthesis of PPADS is typically achieved through the diazotization of 2-amino-5-sulfobenzoic acid, followed by a coupling reaction with pyridoxal-5'-phosphate.

Materials:

-

Pyridoxal-5'-phosphate

-

2-Amino-5-sulfobenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Appropriate buffers and solvents for purification

Procedure:

-

Dissolve 2-amino-5-sulfobenzoic acid in hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to the cooled solution to form the diazonium salt.

-

Prepare a solution of pyridoxal-5'-phosphate in an alkaline buffer (e.g., sodium carbonate).

-

Slowly add the diazonium salt solution to the pyridoxal-5'-phosphate solution while maintaining a low temperature and alkaline pH.

-

Allow the coupling reaction to proceed for several hours.

-

Purify the resulting PPADS using column chromatography (e.g., Sephadex LH-20).

-

Verify the identity and purity of the compound using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.

In Vitro Assay of P2X Receptor Antagonism

This protocol describes a method for assessing the inhibitory effect of PPADS on P2X receptors expressed in a heterologous system (e.g., HEK293 cells) using two-electrode voltage clamp electrophysiology.

Materials:

-

HEK293 cells expressing the P2X receptor of interest

-

Cell culture medium and reagents

-

External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

Agonist solution (e.g., ATP or α,β-meATP)

-

PPADS stock solution

-

Two-electrode voltage clamp setup

Procedure:

-

Culture HEK293 cells expressing the target P2X receptor subtype.

-

Place a cell in the recording chamber and perfuse with the external solution.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the P2X receptor agonist to elicit an inward current and establish a baseline response.

-

Wash out the agonist and allow the cell to recover.

-

Pre-incubate the cell with varying concentrations of PPADS for a defined period.

-

Co-apply the agonist and PPADS, and record the resulting current.

-

Calculate the percentage inhibition of the agonist-induced current at each PPADS concentration.

-

Plot the concentration-response curve and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P2X receptor antagonism by PPADS and a typical experimental workflow for its characterization.

Caption: Mechanism of P2X receptor antagonism by PPADS.

Caption: Experimental workflow for PPADS characterization.

Conclusion

PPADS has been a cornerstone in the field of purinergic signaling for decades. Its discovery and application have enabled significant progress in understanding the diverse functions of P2X receptors, from neurotransmission and inflammation to pain perception. While newer, more potent, and subtype-selective P2X antagonists have since been developed, the foundational role of PPADS in the history and ongoing research of purinergic pharmacology remains undeniable. This guide serves as a testament to its importance and a resource for researchers continuing to unravel the complexities of ATP signaling.

PPADS as a Non-Selective P2X Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely utilized yet complex pharmacological tool in the study of purinergic signaling. This document details its mechanism of action as a non-selective antagonist of P2X receptors, presents its pharmacological profile through structured data, outlines key experimental protocols for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction: P2X Receptors and the Role of PPADS

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are trimers composed of seven distinct subunits (P2X1-P2X7) that can form both homomeric and heteromeric channels.[1] Their activation mediates the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of a wide array of downstream signaling events. P2X receptors are ubiquitously expressed and play critical roles in a multitude of physiological processes, including neurotransmission, inflammation, smooth muscle contraction, and pain perception.

PPADS is a synthetic derivative of pyridoxal-5'-phosphate that has been instrumental in the pharmacological characterization of P2X receptors.[2] It is recognized as a non-selective antagonist, exhibiting varying degrees of potency across different P2X receptor subtypes and also displaying activity at some P2Y G-protein-coupled purinergic receptors.[2][3] This lack of selectivity, while a limitation for therapeutic applications, has made PPADS a valuable tool for initial characterization and for distinguishing P2X-mediated responses from those of other receptor families.

Mechanism of Action

The inhibitory action of PPADS on P2X receptors is multifaceted and not fully elucidated. Evidence suggests a complex, non-competitive mechanism of antagonism.[2][4] While it can compete with ATP for binding, it is not a simple orthosteric competitor.[5] Studies indicate that PPADS may bind to an allosteric site on the receptor, accessible from the extracellular environment, which in turn prevents the conformational changes necessary for channel opening upon ATP binding.[2][4]

Molecular docking and mutagenesis studies have identified key positively charged amino acid residues within the ATP-binding pocket and surrounding regions that are crucial for the interaction with the negatively charged sulfonate and phosphate groups of PPADS.[1] This electrostatic interaction is thought to stabilize the receptor in a closed or non-activatable state.[1] The onset of inhibition by PPADS is typically slow and the washout can be prolonged, suggesting a high-affinity binding and slow dissociation from the receptor.[4]

Pharmacological Profile of PPADS

The potency of PPADS varies considerably across the different P2X receptor subtypes and also shows activity at several P2Y receptors, highlighting its non-selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of PPADS for various human P2X and P2Y receptor subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell type, expression system) and conditions.

Table 1: Inhibitory Potency (IC50) of PPADS at Human P2X Receptors

| Receptor Subtype | IC50 (µM) |

| P2X1 | 0.068 - 2.6[6] |

| P2X2 | 1 - 2.6 |

| P2X3 | 0.214 - 2.6[6] |

| P2X4 | ~30[7] |

| P2X5 | 1 - 2.6 |

| P2X6 | Not determined |

| P2X7 | 1 - 4[5] |

Table 2: Inhibitory Potency (IC50) of PPADS at Human P2Y Receptors

| Receptor Subtype | IC50 (µM) |

| P2Y1 | ~10 |

| P2Y2 | ~900 |

| P2Y4 | ~15000 |

| P2Y6 | - |

| P2Y11 | - |

| P2Y12 | - |

| P2Y13 | >10 |

Experimental Protocols

The characterization of PPADS as a P2X receptor antagonist relies on a variety of in vitro techniques. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channels, allowing for direct measurement of ion currents and the effects of antagonists.

Objective: To determine the IC50 and mechanism of inhibition of PPADS on a specific P2X receptor subtype.

Materials:

-

HEK293 cells stably expressing the human P2X receptor of interest.

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (ECS): 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.

-

Intracellular solution (ICS): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP; pH 7.2.

-

ATP (agonist) stock solution.

-

PPADS (antagonist) stock solution.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the target P2X receptor onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with ECS.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

-

Agonist Application: Apply a concentration of ATP that elicits a submaximal current (e.g., EC20) to establish a stable baseline response.

-

Antagonist Application: Co-apply the same concentration of ATP with increasing concentrations of PPADS. Allow sufficient time for the inhibitory effect to reach a steady state.

-

Data Analysis: Measure the peak inward current in the presence of each PPADS concentration. Normalize the data to the control ATP response and plot the percentage of inhibition against the PPADS concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Imaging Assay

This fluorescence-based assay measures the influx of Ca²⁺ through P2X receptor channels upon activation.

Objective: To determine the potency of PPADS in inhibiting ATP-induced calcium influx.

Materials:

-

HEK293 cells stably expressing the human P2X receptor of interest.

-

96-well black, clear-bottom plates.

-

Fluo-4 AM or other suitable calcium indicator dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

ATP (agonist) stock solution.

-

PPADS (antagonist) stock solution.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed HEK293 cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Wash cells with Assay Buffer.

-

Incubate cells with Fluo-4 AM (2-5 µM) in Assay Buffer for 45-60 minutes at 37°C.

-

Wash cells twice with Assay Buffer to remove extracellular dye.

-

-

Antagonist Incubation: Add various concentrations of PPADS to the wells and incubate for 10-20 minutes.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a concentration of ATP (typically EC80) to stimulate the cells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the control (ATP alone) and plot the percentage of inhibition against the PPADS concentration. Fit the data to determine the IC50 value.

Visualizations

P2X Receptor Signaling Pathway and PPADS Inhibition

Caption: P2X receptor signaling pathway and inhibition by PPADS.

Experimental Workflow for P2X Antagonist Characterization

Caption: A typical experimental workflow for characterizing a P2X receptor antagonist.

Conclusion

PPADS remains a cornerstone pharmacological tool for the initial investigation of P2X receptor function. Its broad-spectrum antagonism, while a limitation for clinical use, provides a valuable means to probe the involvement of P2X receptors in various physiological and pathophysiological processes. A thorough understanding of its complex mechanism of action and its non-selective profile, as detailed in this guide, is crucial for the accurate interpretation of experimental results. The provided protocols and visualizations serve as a practical resource for researchers aiming to effectively utilize PPADS in their studies of purinergic signaling. As the field moves towards more subtype-selective antagonists, the foundational knowledge gained from studies with PPADS continues to be invaluable.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Biological Functions and Targets of PPADS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] Initially characterized as a potent, non-selective antagonist of P2X purinergic receptors, subsequent research has revealed a more complex pharmacological profile.[2] This technical guide provides an in-depth overview of the biological functions and molecular targets of PPADS, presenting quantitative data, detailed experimental protocols, and visual representations of its interactions with key signaling pathways. Understanding the multifaceted nature of PPADS is critical for the accurate interpretation of experimental results and for its potential application in drug development.

Core Biological Function: P2 Receptor Antagonism

PPADS primarily functions as an antagonist of P2 receptors, a family of cell surface receptors activated by extracellular nucleotides like ATP and ADP.[1] These receptors are broadly classified into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[3][4]

P2X Receptor Antagonism

PPADS is a potent, non-selective antagonist of several P2X receptor subtypes.[5][6] Its mechanism of action is primarily non-competitive, suggesting it binds to an allosteric site on the receptor, thereby preventing the conformational changes necessary for channel opening upon ATP binding.[1][7] This inhibition is often characterized by a slow onset and long-lasting effects.[1]

P2Y Receptor Antagonism

While best known for its action on P2X receptors, PPADS also exhibits antagonist activity at certain P2Y receptor subtypes, although generally with lower potency.[6][8] Its effects on P2Y receptors are subtype-dependent, highlighting the need for careful consideration of the specific receptor populations present in an experimental system. For instance, PPADS has been shown to inhibit P2Y1-like receptors but is largely ineffective against P2Y2 and human P2Y4 receptors.[6][8]

Off-Target Activities and Other Biological Functions

Beyond its primary role as a P2 receptor antagonist, PPADS has been demonstrated to interact with other biological targets, which can contribute to its overall pharmacological effect and necessitate careful experimental design to avoid misinterpretation of data.

Inhibition of Ecto-Nucleotidases

PPADS is a known inhibitor of ecto-nucleotidases, a family of cell surface enzymes responsible for the hydrolysis of extracellular nucleotides.[9][10] These enzymes, including ecto-apyrase (NTPDase1) and ecto-ATPase, play a crucial role in regulating the concentration of ATP and other nucleotides in the extracellular space, thereby modulating purinergic signaling.[9] Inhibition of these enzymes by PPADS can lead to an accumulation of extracellular ATP, which can complicate the interpretation of its antagonist effects on P2 receptors.[10]

Interaction with STAT Proteins

Recent evidence has emerged indicating that PPADS can also inhibit the activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b.[11][12] STATs are critical components of cytokine signaling pathways, and this off-target effect of PPADS could have significant implications in studies related to inflammation and immunology.

Other Reported Effects

PPADS has also been reported to inhibit the reverse mode of the Na+/Ca2+ exchanger.[5] Additionally, in some cellular contexts, it has been shown to interfere with downstream signaling events, such as arachidonic acid release, in a manner that may be independent of P2 receptor antagonism.[8]

Quantitative Data Summary

The following tables summarize the reported inhibitory potencies of PPADS against its various molecular targets. These values can vary depending on the experimental system and conditions.

Table 1: Inhibitory Potency of PPADS at P2X Receptors

| P2X Receptor Subtype | Reported IC50 / pA2 | Species / System | Reference(s) |

| P2X1 | IC50: 68 nM - 2.6 µM | Recombinant | [5][13] |

| P2X2 | IC50: 1 - 2.6 µM | Recombinant | [5][14] |

| P2X3 | IC50: 214 nM - 2.6 µM | Recombinant | [5][13] |

| P2X4 | IC50: 28 µM | Recombinant | [6] |

| P2X5 | IC50: 1 - 2.6 µM | Recombinant | [5][14] |

| P2X7 | Active | Recombinant | [15] |

Table 2: Inhibitory Potency of PPADS at P2Y Receptors

| P2Y Receptor Subtype | Reported IC50 / pA2 | Species / System | Reference(s) |

| P2Y1-like | pA2: ~6.0 | Native | [6] |

| P2Y2-like | IC50: ~0.9 mM | Native | [5][14] |

| P2Y4 | IC50: ~15 mM | Recombinant | [5][14] |

Table 3: Inhibitory Potency of PPADS on Other Targets

| Target | Reported IC50 | System | Reference(s) |

| Ecto-NPPase | IC50: 12 µM | C6 Glioma Cells | [10] |

| Ecto-ATPase | IC50: ~10-100 µM | Various Cell Lines | [16] |

| STAT4 | IC50: 2.2 µM | FP Assay | [11] |

| STAT5a | IC50: 1.5 µM | FP Assay | [11] |

| STAT5b | IC50: 2.0 µM | FP Assay | [11] |

| STAT3 | IC50: 22.6 µM | FP Assay | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PPADS.

Caption: P2X Receptor Signaling and PPADS Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Inhibition of Ecto-Apyrase and Ecto-ATPase by Pyridoxal Phosphate-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

PPADS in Neurotransmission Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a cornerstone pharmacological tool in the investigation of purinergic signaling, a critical pathway in neurotransmission. This guide provides a comprehensive technical overview of PPADS, its mechanism of action, pharmacological profile, and its application in experimental neuroscience, with a focus on practical data and methodologies for the research community.

Core Mechanism of Action

PPADS is primarily recognized as a non-selective antagonist of the P2X receptor family, a group of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] Its inhibitory action is not straightforwardly competitive with ATP. Instead, research suggests a complex, non-competitive mechanism where PPADS binds to an allosteric site accessible from the extracellular environment.[1][2] This binding is thought to sterically hinder ATP from accessing its binding pocket, thus preventing receptor activation.[1] Molecular docking and mutagenesis studies have started to elucidate the specific binding site, highlighting the importance of positively charged residues that interact with the negatively charged groups on PPADS.[1][3] This interaction stabilizes the P2X receptor in a closed or non-activatable state.[1] The onset of inhibition by PPADS is characteristically slow and long-lasting.[1]

Quantitative Pharmacological Data

The inhibitory potency of PPADS varies across different P2X receptor subtypes. The following table summarizes key quantitative data from electrophysiological and binding studies.

| Receptor Subtype | Species | Preparation | IC50 Value | Reference |

| P2X (general) | Bullfrog | Dorsal Root Ganglion Neurons | 2.5 ± 0.03 µM | [2][4] |

| P2X1 | Rat | Recombinant (Xenopus oocytes) | 68 nM | [5] |

| P2X1 | Human | Recombinant | ~1-3 µM | [3] |

| P2X2 | Human | Recombinant | ~1-3 µM | [3] |

| P2X3 | Rat | Recombinant (Xenopus oocytes) | 214 nM | [5] |

| P2X3 | Human | Recombinant | ~1-3 µM | [3] |

| P2X4 | Human | Recombinant | ~30 µM | [3] |

| P2X5 | Human | Recombinant | ~1-3 µM | [3] |

| P2X7 | Human | Recombinant | ~1-3 µM | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of PPADS action on P2X receptor signaling and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of ATP-Activated Currents

This protocol is adapted from studies characterizing PPADS inhibition of ATP-activated currents in dorsal root ganglion (DRG) neurons.[2][4]

1. Cell Preparation:

-

Isolate DRG neurons from the chosen animal model (e.g., bullfrog) in accordance with approved animal care and use protocols.[2]

-

Culture the neurons on a suitable substrate (e.g., collagen-coated glass coverslips).

2. Electrophysiological Recording:

-

Use an inverted microscope to visualize the neurons.[2]

-

Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (2-5 MΩ resistance).

-

The internal pipette solution should contain (in mM): 120 KCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.

-

The external solution should contain (in mM): 110 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

3. Drug Application:

-

Apply ATP and PPADS using a gravity-fed perfusion system.

-

To determine the IC50, apply a fixed concentration of ATP (e.g., 2.5 µM) and co-apply varying concentrations of PPADS (e.g., 0.5–10 µM).[2]

-

Pre-apply PPADS for a set duration (e.g., 5-30 seconds) before the co-application with ATP to account for its slow onset of action.[2]

4. Data Analysis:

-

Record the peak and steady-state current amplitudes.

-

Calculate the percentage inhibition of the ATP-activated current by PPADS at each concentration.

-

Fit the concentration-response data to a logistic equation to determine the IC50 value.[2]

In Vivo Models of Neuropathic Pain

PPADS has been instrumental in demonstrating the role of P2X receptors in pain signaling.[6][7]

1. Animal Model:

-

Induce mononeuropathy in mice via chronic constriction injury of the sciatic nerve.[6]

2. Drug Administration:

-

Administer PPADS intraperitoneally at various doses (e.g., up to 25 mg/kg) daily, starting on a specific day post-injury (e.g., day 3).[6]

3. Behavioral Testing:

-

Assess tactile allodynia using von Frey filaments.

-

Measure thermal hyperalgesia using a plantar test apparatus.

-

Conduct these tests at multiple time points to evaluate the time-dependent effects of PPADS.[6][7]

4. Molecular and Cellular Analysis:

-

Following behavioral testing, collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, spinal cord, thalamus).[6]

-

Perform immunohistochemistry or Western blotting to measure the expression of neuronal activation markers (e.g., Fos) and inflammatory mediators (e.g., IL-1β, IL-6, iNOS, nNOS).[6][7]

In Vivo Model of Experimental Stroke

The neuroprotective potential of PPADS has been investigated in models of cerebral ischemia.[8][9]

1. Animal Model:

2. Drug Administration:

3. Functional and Morphological Assessment:

-

Monitor functional recovery using quantitative electroencephalography (qEEG) and motor function tests (e.g., beam walking, rotarod).[8]

-

Measure infarct volume at various time points (e.g., days 1, 7, and 28) using magnetic resonance imaging (MRI).[8]

-

Assess apoptosis in the peri-infarct area using TUNEL staining.[8][9]

Applications and Limitations

PPADS has been a valuable tool for:

-

Differentiating between P2X and P2Y receptor-mediated responses in some neuronal preparations.[2]

-

Elucidating the role of P2X receptors in nociceptive neurotransmission and neuromodulation.[2][10]

-

Investigating the involvement of purinergic signaling in pathological conditions such as neuropathic pain and stroke.[6][8][9]

However, researchers must consider its limitations:

-

Lack of Selectivity: PPADS is a non-selective antagonist and can also affect certain P2Y receptors.[1]

-

Complex Kinetics: Its slow onset and offset of inhibition require careful consideration in experimental design.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPADS, a purinergic antagonist reduces Fos expression at spinal cord level in a mouse model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The P2 receptor antagonist PPADS supports recovery from experimental stroke in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a cornerstone pharmacological tool in the study of purinergic signaling. First introduced as a selective antagonist of P2 purinoceptors in 1992, it has since been widely used to investigate the physiological and pathological roles of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1] This technical guide provides a comprehensive overview of the molecular weight, chemical properties, and experimental applications of PPADS, with a focus on its commonly used tetrasodium salt form.

Chemical and Physical Properties

PPADS is a synthetic compound, and its chemical and physical properties are crucial for its effective use in experimental settings. The most frequently utilized form is the tetrasodium salt.

| Property | Value |

| Chemical Name | Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ |

| Molecular Weight | 599.3 g/mol (anhydrous basis) |

| CAS Number | 192575-19-2 |

| Appearance | Orange to dark orange solid |

| Solubility | Soluble in water up to 100 mM |

| Purity | ≥98% (by HPLC) |

| Storage | Store desiccated at -20°C |

Mechanism of Action

PPADS functions as a non-selective antagonist of P2X receptors. It is believed to act as an ATP mimetic, competing with ATP for its binding site on P2 receptors.[2] This prevents the conformational changes required for channel opening and subsequent cation influx. While it is a broad-spectrum P2X antagonist, its potency varies across different receptor subtypes.

| Receptor Subtype | Inhibitory Concentration (IC₅₀) |

| P2X1 | 68 nM[2] |

| P2X2 | 1 - 2.6 µM |

| P2X3 | 214 nM[2] |

| P2X5 | 1 - 2.6 µM |

| P2Y2-like (native) | ~0.9 mM |

| P2Y4 (recombinant) | ~15 mM |

Experimental Protocols

Preparation of PPADS Stock Solutions

Accurate and consistent preparation of PPADS solutions is critical for reproducible experimental results.

Materials:

-

PPADS tetrasodium salt

-

Sterile, deionized water

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of PPADS tetrasodium salt in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

-

Mixing: Vortex the solution thoroughly until the PPADS is completely dissolved. The solution should be clear and orange to dark orange in color.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Calcium Influx Assay for IC₅₀ Determination

This assay measures the ability of PPADS to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist.

Workflow:

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through P2X receptors in response to an agonist and its inhibition by PPADS.

Workflow:

Chemical Synthesis and Purification

While PPADS is a synthetic molecule, a detailed, publicly available, step-by-step synthesis protocol from its initial starting materials is not readily found in the primary scientific literature. Commercial suppliers typically perform the synthesis in-house.

Purification and Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of PPADS. A specific, validated public protocol is not available; however, a general approach for method development would involve:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detection at one of its absorbance maxima (λmax at 363 and 482 nm).

Signaling Pathway

PPADS exerts its effect by blocking the P2X receptor at the cell surface, thereby inhibiting the downstream signaling cascade initiated by ATP binding.

Conclusion

References

- 1. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of PPADS: A Technical Guide for Researchers

An in-depth examination of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as a non-selective P2 purinergic receptor antagonist, detailing its mechanism of action, pharmacological profile, and experimental applications.

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] It is primarily recognized as a non-selective antagonist of the P2X receptor family, a class of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[2] First characterized for its ability to block P2 purinoceptor-mediated responses, PPADS has been instrumental in elucidating the physiological and pathophysiological roles of P2X receptors.[3] While it is a potent antagonist at several P2X subtypes, its utility is nuanced by its lack of complete selectivity, as it also demonstrates activity at certain P2Y G-protein-coupled purinergic receptors.[2][4] This guide provides a comprehensive technical overview of PPADS, including its mechanism of action, pharmacological profile, relevant experimental protocols, and its application in research and drug development.

Mechanism of Action

PPADS inhibits P2X receptor function through a complex, non-competitive mechanism.[5] It does not directly compete with ATP for the orthosteric binding site in a simple competitive manner. Instead, studies suggest that PPADS acts at an allosteric site accessible from the extracellular environment.[5] This interaction is thought to sterically hinder the access of ATP to its binding pocket, thereby preventing receptor activation.

The key characteristics of PPADS's mechanism include:

-

Non-competitive Inhibition : PPADS reduces the maximal response to ATP without significantly altering the agonist's EC50 value.[5][6]

-

Use-Independence : The inhibitory effect of PPADS does not require prior activation of the channel by an agonist.[5][6]

-

Slow Onset and Offset : The inhibitory effects of PPADS develop and reverse slowly.[6]

-

Voltage-Independence : The inhibition of ATP-activated currents by PPADS is independent of the membrane potential.[6]

Molecular docking and mutagenesis studies are beginning to map the PPADS binding site, identifying key positively charged residues within and around the ATP-binding pocket that likely interact with the negatively charged sulfonate and phosphate groups of PPADS. This interaction is believed to stabilize the receptor in a closed or non-activatable state.

Pharmacological Profile: Antagonist Potency

PPADS exhibits a broad antagonist profile across various P2 receptor subtypes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that these values can vary depending on the experimental system, including the species and whether recombinant or native receptors are used.

| Receptor Subtype | Reported IC50 Values (μM) | Notes |

| P2X Receptors | ||

| P2X1 | 0.068 - 2.6[1] | High potency. |

| P2X2 | 1 - 2.6 | Moderate to high potency. |

| P2X3 | 0.214 - 2.6[1] | High potency. |

| P2X4 | ~28 - 42[7] | Lower potency compared to other P2X subtypes. |

| P2X5 | 1 - 2.6 | Moderate to high potency. |

| P2X7 | Active, but potency varies | Blocks P2X7-mediated responses.[8] |

| P2Y Receptors | ||

| P2Y1 | pA2 ~ 6.0[7] | Effective antagonist. |

| P2Y2-like | ~900 | Low potency. |

| P2Y4 | ~15,000 | Very low potency. |

| P2U (P2Y2/P2Y4) | No significant effect at concentrations up to 30 µM[4][9] | Distinguishes between P2Y and P2U receptors. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through P2X receptors in response to ATP and their inhibition by PPADS.

Cell Preparation:

-

Culture cells expressing the P2X receptor of interest (e.g., HEK293 cells, dorsal root ganglion neurons) on glass coverslips.[10][11]

-

For transient expression, transfect cells 24-48 hours prior to recording.[10]

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.[10]

Solutions:

-

Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O₂ / 5% CO₂.[10]

-

Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[12]

Recording Procedure:

-

Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with ICS.[10]

-

Approach a target cell and form a high-resistance (GΩ) seal.[10]

-

Rupture the cell membrane to achieve the whole-cell configuration.[10]

-

Clamp the cell at a holding potential of -60 mV.[10]

-

Apply ATP (e.g., 10 µM) using a rapid perfusion system to elicit an inward current.

-

To determine the IC50 of PPADS, pre-apply various concentrations of PPADS for a set duration (e.g., 30-60 seconds) before co-applying with ATP.[5]

-

Record the peak inward current in the absence and presence of PPADS.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) mediated by P2 receptor activation and their blockade by PPADS.

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Wash cells with a physiological salt solution (e.g., Tyrode's buffer).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at room temperature for 30-60 minutes.

-

Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.

Imaging Procedure:

-

Mount the dish or coverslip on a fluorescence microscope equipped with a camera.

-

Acquire a baseline fluorescence reading before stimulation.

-

To test the effect of PPADS, pre-incubate the cells with the desired concentration of PPADS for a specified time.

-

Stimulate the cells with a P2 receptor agonist (e.g., ATP or UTP).

-

Record the changes in fluorescence intensity over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

Visualizations

Caption: P2X Receptor Signaling Pathway and Inhibition by PPADS.

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis of PPADS.

Caption: PPADS Receptor Selectivity Profile.

Conclusion

PPADS remains a valuable, albeit non-selective, tool for the initial characterization of purinergic signaling pathways. Its broad-spectrum antagonism of P2X receptors, coupled with its distinct effects on certain P2Y subtypes, allows for the pharmacological dissection of ATP-mediated cellular responses. A thorough understanding of its complex mechanism of action and its potency at various receptor subtypes is crucial for the accurate interpretation of experimental results. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing PPADS in their investigations of the multifaceted roles of purinergic signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-Depth Technical Guide on the Interaction of PPADS with P2Y Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as an antagonist of P2Y receptors. It details the compound's pharmacological profile, the experimental methods used for its characterization, and the underlying signaling pathways, offering critical insights for research and development.

Introduction to PPADS and P2Y Receptors

P2Y receptors are a family of eight G protein-coupled receptors (GPCRs) in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP.[1] These receptors are integral to a vast array of physiological processes. Based on their G protein coupling, they are divided into two subfamilies:

-

Gq/11-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation typically leads to stimulation of phospholipase C (PLC), resulting in inositol phosphate production and mobilization of intracellular calcium.[1][2]

-

Gi/o-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): Activation primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][2]

PPADS is a non-selective P2 receptor antagonist that was initially characterized for its activity at P2X ion channels but is also widely used as a pharmacological tool to investigate P2Y receptor function.[3][4] While it demonstrates inhibitory activity against several P2Y subtypes, its lack of selectivity and potential for off-target effects necessitate careful experimental design and interpretation.[3][5]

Pharmacological Profile of PPADS at P2Y Receptors

PPADS exhibits a varied antagonist profile across the P2Y receptor family. Its potency is highest at the P2Y₁ receptor, with weaker or negligible effects on other subtypes. This section summarizes the quantitative data on its inhibitory activity.

Table 1: Antagonist Potency of PPADS at P2Y Receptor Subtypes

| P2Y Receptor Subtype | Antagonist Potency (IC₅₀ / pIC₅₀ / pA₂) | Comments | Reference(s) |

| P2Y₁ | IC₅₀: ~10 µM | Most prominent activity within the P2Y family. Often used as a tool antagonist. | [3][6] |

| P2Y₂ | Largely ineffective / IC₅₀: ~0.9 mM | PPADS is a very weak antagonist at P2Y₂ receptors. | [3] |

| P2Y₄ | Largely ineffective / IC₅₀: ~15 mM | PPADS shows extremely low potency at the human P2Y₄ receptor. | [3] |

| P2Y₁₃ | Inhibitory activity reported | PPADS can inhibit P2Y₁₃, though it is less potent than at P2Y₁. A derivative, MRS2211, is 45-fold more potent than PPADS at this subtype. | [3][7] |

Note: IC₅₀ values represent the concentration of an antagonist that inhibits the response by 50%. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC₅₀ value; a higher pA₂ indicates greater potency.[3]

It is critical to note that PPADS is generally more selective for P2X receptors over P2Y receptors.[6] Furthermore, studies have revealed that PPADS can act at sites distal to the receptor, interfering with downstream signaling components like arachidonic acid release, which complicates its use as a specific P2Y antagonist.[3][5]

Key Signaling Pathways and PPADS Inhibition

P2Y receptors trigger distinct downstream signaling cascades depending on their G protein coupling. PPADS, by acting as an antagonist, blocks the initiation of these pathways at the receptor level for sensitive subtypes like P2Y₁.

Gq-coupled receptors, such as P2Y₁, activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), a key event in many cellular responses.[2][8]

References

- 1. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of PPADS in the Study of ATP Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has long been a cornerstone pharmacological tool in the exploration of purinergic signaling. As a non-selective antagonist of P2 purinergic receptors, PPADS has been instrumental in elucidating the multifaceted roles of extracellular adenosine 5'-triphosphate (ATP) and its receptors in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the application of PPADS in the study of ATP receptors, with a focus on its mechanism of action, pharmacological profile, and detailed experimental protocols.

Mechanism of Action

PPADS primarily functions as a non-competitive antagonist at most P2X receptor subtypes.[1][2] Rather than directly competing with ATP for the orthosteric binding site, PPADS is thought to bind to an allosteric site accessible from the extracellular environment.[1][3] This interaction is believed to sterically hinder the access of ATP to its binding pocket, thereby preventing receptor activation.[3] Structural studies have begun to map the binding site, identifying key positively charged residues that interact with the negatively charged groups of PPADS, stabilizing the receptor in a closed or non-activatable state.[4] The inhibition by PPADS is characterized by a slow onset and a long-lasting effect.[1][3]

Pharmacological Profile and Data Presentation

While widely used, it is crucial to recognize that PPADS is a non-selective antagonist, exhibiting activity across various P2X and some P2Y receptor subtypes.[3][5] Its potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the receptor subtype, species, and experimental conditions. The following tables summarize the inhibitory potency of PPADS at different human P2 receptor subtypes.

| P2X Receptor Subtype | Reported IC50 (Human) |

| P2X1 | ~1-3 µM[4], 68 nM[6][7] |

| P2X2 | ~1-3 µM[4] |

| P2X3 | ~1-3 µM[4], 214 nM[6][7] |

| P2X4 | ~30 µM[4] |

| P2X5 | ~1-3 µM[8][9] |

| P2X7 | ~1-3 µM[4] |

| P2Y Receptor Subtype | Reported IC50 (Human) |

| P2Y1 | Antagonistic activity reported[5][10] |

| P2Y2 | ~0.9 mM (native)[8][9] |

| P2Y4 | ~15 mM (recombinant)[8][9] |

| P2Y12 | - |

| P2Y13 | - |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ATP and its inhibition by PPADS.

Materials and Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

PPADS Stock Solution: 10 mM in deionized water.

-

ATP Stock Solution: 10 mM in deionized water.

-

Cell Culture: HEK293 cells recombinantly expressing the P2X receptor subtype of interest, or primary cultured neurons.

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

-

Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV.

-

ATP Application: Apply ATP at a concentration that elicits a robust current (e.g., the EC50 concentration for the specific receptor subtype).

-

PPADS Inhibition: To test for inhibition, pre-incubate the cell with the desired concentration of PPADS for 1-5 minutes before co-applying ATP and PPADS. The slow onset of PPADS action may necessitate a longer pre-incubation period.[11]

-

Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of PPADS. Plot the percentage of inhibition against the PPADS concentration to determine the IC50 value.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2 receptor activation and its modulation by PPADS.

Materials and Solutions:

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

PPADS Stock Solution: 10 mM in deionized water.

-

ATP Stock Solution: 10 mM in deionized water.

-

Cell Culture: Cells expressing the P2 receptor of interest, plated in a 96-well black-walled, clear-bottom plate.

Procedure:

-

Cell Plating: Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A common final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the cell culture medium and add the loading solution to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

-

PPADS Pre-incubation: Add solutions of varying concentrations of PPADS to the wells and incubate for 1-5 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with a camera.

-

ATP Stimulation: Add ATP to the wells to stimulate the P2 receptors and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing the response in the presence of PPADS as a percentage of the control response (ATP alone).

-

Plot the normalized response against the PPADS concentration to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: P2X Receptor signaling pathway and its inhibition by PPADS.

Caption: Experimental workflow for electrophysiological recording.

Conclusion